REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][C:7]1[C:12](=[O:13])[C:11]2[CH:14]=[CH:15][CH:16]=[C:17]([C:18](Cl)=[O:19])[C:10]=2[O:9][C:8]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>O.CC(C)=O>[OH:5][CH2:4][CH2:3][CH2:2][NH:1][C:18]([C:17]1[C:10]2[O:9][C:8]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)=[C:7]([CH3:6])[C:12](=[O:13])[C:11]=2[CH:14]=[CH:15][CH:16]=1)=[O:19] |f:2.3.4|
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)Cl)C2=CC=CC=C2
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
|
Details
|
The thick suspension was stirred for 3 hours at 20°-25° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by crystallization from 95% ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCNC(=O)C1=CC=CC=2C(C(=C(OC21)C2=CC=CC=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |